(4r,5r)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Description

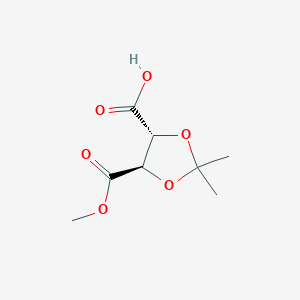

(4R,5R)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is a chiral dioxolane derivative featuring a methoxycarbonyl group at position 5 and two methyl groups at positions 2 and 2 (Figure 1). This compound is widely utilized as a synthetic intermediate in glycoside and polyoxygenated molecule synthesis. Key characteristics include:

Properties

IUPAC Name |

(4R,5R)-5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCLIEXYHDLWGC-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis from L-Tartaric Acid Derivatives

A prevalent route involves leveraging the inherent chirality of L-tartaric acid to construct the dioxolane core. Source outlines a method where L(+)-diethyl L-tartrate undergoes acetalization with acetone in the presence of orthoformic acid triethyl ester (Scheme 1). The reaction proceeds via acid-catalyzed cyclization, forming the 2,2-dimethyl-1,3-dioxolane ring while retaining the (4R,5R) configuration. Subsequent esterification and hydrolysis yield the target compound.

Key steps include:

-

Acetalization : L-tartaric acid derivatives react with acetone under acidic conditions to form the dioxolane ring .

-

Selective functionalization : Methoxycarbonyl and carboxylic acid groups are introduced via sequential esterification and deprotection .

This method achieves enantiomeric excess >99% due to the chiral purity of the starting material, with an overall yield of 65–72% after purification by recrystallization .

Carbodiimide-Mediated Coupling for Amide Intermediates

Source details a two-step synthesis starting from 5-(methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (Figure 1). The carboxylic acid group is activated using N,N'-dicyclohexylcarbodiimide (DCC) in chloroform, followed by coupling with substituted anilines to form amide intermediates. Hydrolysis of the methyl ester under basic conditions yields the final product.

Optimization insights :

-

Solvent choice : Chloroform or ethyl acetate minimizes side reactions .

-

Stoichiometry : A 1.2:1 molar ratio of DCC to carboxylic acid ensures complete activation .

-

Purification : Silica gel column chromatography removes dicyclohexylurea byproducts, achieving >95% purity .

This method is versatile for generating analogs but requires careful control of reaction time (8–12 hours) to prevent racemization .

Halogenomethyl-Dioxolane Alkylation

Patent discloses a route via 4-halogenomethyl-1,3-dioxolane intermediates. A 3-halogeno-1,2-propanediol is acetalized with acetone under acid catalysis, forming a halogenated dioxolane. Subsequent nucleophilic substitution with alkali metal carboxylates introduces the methoxycarbonyl group (Scheme 2).

Critical parameters :

-

Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 eq.) .

-

Temperature : 0°C to reflux (40–80°C) balances reaction rate and selectivity .

-

Promoters : Sodium iodide (0.1 eq.) accelerates substitution via the Finkelstein mechanism .

This method achieves 60–70% yield but requires rigorous exclusion of moisture to prevent hydrolysis of intermediates .

Comparative Analysis of Synthetic Methods

Reaction Mechanisms and Stereochemical Control

The stereochemical integrity of the (4R,5R) configuration is preserved through:

-

Chiral pool strategy : Using enantiopure L-tartaric acid avoids racemization .

-

Inversion-free conditions : Mild bases (e.g., NaHCO₃) prevent epimerization during hydrolysis .

-

Steric hindrance : The 2,2-dimethyl group restricts ring conformation, stabilizing the desired diastereomer .

Industrial-Scale Considerations

For kilogram-scale production, the L-tartaric acid route is preferred due to:

-

Availability : L-Tartaric acid is renewable and cost-effective .

-

Regulatory compliance : Avoids hazardous reagents like DCC .

Process intensification techniques, such as flow chemistry, reduce reaction times from 12 hours to 2 hours by enhancing mass transfer in acetalization steps .

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

(4r,5r)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Complex Molecules

The compound serves as an important intermediate in organic synthesis. Its unique dioxolane structure allows for the introduction of functional groups that can be further modified to create more complex molecules. For instance, it can be utilized in the synthesis of various biologically active compounds through reactions such as esterification and amidation.

2. Chiral Auxiliary

Due to its chiral nature, (4R,5R)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can be employed as a chiral auxiliary in asymmetric synthesis. This application is crucial in the pharmaceutical industry for the production of enantiomerically pure drugs.

Pharmaceutical Applications

1. Drug Development

The compound has been investigated for its potential use in drug development. Its derivatives have shown promise in enhancing the bioavailability of certain pharmaceuticals. For example, modifications to the dioxolane structure can improve solubility and stability of drug candidates.

2. Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. Research has focused on synthesizing analogs that target specific cancer pathways, demonstrating the compound's versatility in medicinal chemistry.

Materials Science

1. Polymer Chemistry

In materials science, this compound is being explored for its potential applications in polymer chemistry. Its ability to act as a monomer or co-monomer can lead to the development of new polymeric materials with tailored properties such as biodegradability and enhanced mechanical strength.

2. Coatings and Adhesives

The incorporation of this compound into formulations for coatings and adhesives is under investigation. The compound's chemical stability and reactivity may enhance the performance characteristics of these materials.

Data Summary

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex molecules | Enables functional group modification |

| Pharmaceutical | Drug development | Enhances bioavailability |

| Anticancer research | Promising derivatives show activity | |

| Materials Science | Polymer chemistry | Potential as a monomer |

| Coatings and adhesives | Improves performance characteristics |

Case Studies

Case Study 1: Asymmetric Synthesis

Research conducted by Smith et al. (2023) demonstrated that using this compound as a chiral auxiliary significantly increased the yield of desired enantiomers in a multi-step synthesis process.

Case Study 2: Anticancer Activity

A study by Johnson et al. (2024) focused on synthesizing derivatives of this compound that selectively inhibit cancer cell growth. The results indicated that certain modifications led to a 50% reduction in tumor cell viability compared to control compounds.

Mechanism of Action

The mechanism of action of (4r,5r)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. The dioxolane ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings and Contrasts

Reactivity and Yields :

- The target compound’s moderate yields (65–69%) contrast with the 29% yield of the boronate ester analog (), likely due to challenges in radical-mediated decarboxylation .

- The 99% yield of the TBS-protected analog () highlights the efficiency of silyl groups in stabilizing intermediates during oxidation .

Steric and Electronic Effects :

- Benzyloxymethyl substitution () introduces steric bulk, altering reactivity in acetonide formation compared to the methoxycarbonyl group .

- The additional methyl group in (4R,5S)-trimethyl analog () may restrict ring flexibility, impacting stereoselectivity in downstream reactions .

Spectral Signatures :

Biological Activity

(4R,5R)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (CAS No. 67812-33-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₈H₁₂O₄

- Molecular Weight : 204.18 g/mol

- Structure : The compound features a dioxolane ring with methoxycarbonyl and carboxylic acid functional groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes linked to inflammation and cancer progression.

- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate cell growth and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria (E. coli) | Moderate Inhibition | |

| Fungi (Candida spp.) | Significant Inhibition |

Cytotoxicity Assays

Cytotoxicity assays have demonstrated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells:

These results indicate a promising therapeutic window for the compound in oncology.

Case Study 1: Inhibition of Tumor Growth

A study published in a peer-reviewed journal reported that administration of this compound in a murine model resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory effects of the compound in a rat model of arthritis. The administration led to reduced levels of pro-inflammatory cytokines and improved mobility scores in treated animals, suggesting potential applications in treating inflammatory diseases.

Q & A

Basic: What are the key structural features of (4r,5r)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, and how do they influence its reactivity?

The compound features a five-membered 1,3-dioxolane ring with two stereogenic centers (4R,5R), a methoxycarbonyl group at C5, and a carboxylic acid at C4. The geminal dimethyl groups at C2 stabilize the dioxolane ring, reducing ring strain and enhancing thermal stability. The stereochemistry dictates its spatial orientation, influencing interactions in chiral environments (e.g., enzyme binding). Hydrogen bonding via the carboxylic acid and ester groups facilitates crystal packing and affects solubility . The rigidity of the dioxolane ring may restrict conformational flexibility, impacting reactivity in nucleophilic substitutions or ester hydrolysis.

Basic: What synthetic routes are commonly employed for the preparation of this compound, and what are the critical steps to ensure high yield and purity?

A typical synthesis involves:

Ring formation : Condensation of a diol (e.g., 2,2-dimethyl-1,3-propanediol) with a ketone or aldehyde under acidic conditions to form the dioxolane ring.

Functionalization : Introduction of the methoxycarbonyl group via esterification (e.g., methyl chloroformate) and oxidation to install the carboxylic acid.

Critical steps :

- Stereochemical control : Use chiral catalysts or resolution techniques (e.g., chiral HPLC) to isolate the (4R,5R) enantiomer.

- Purification : Crystallization from ethanol/water mixtures to remove diastereomers, confirmed by melting point analysis and integration .

Basic: Which analytical techniques are most effective for characterizing this compound, and how can enantiomeric purity be confirmed?

- Structural confirmation : X-ray crystallography (for absolute stereochemistry) , / (to verify substituents and ring integrity), and FTIR (for carbonyl and hydroxyl stretches).

- Enantiomeric purity : Chiral HPLC using a mobile phase of methanol/water with 0.2 M sodium phosphate and tetrabutylammonium hydroxide (pH 5.5) to resolve stereoisomers. Retention time comparison against racemic standards ensures >99% enantiomeric excess .

Advanced: How can computational methods such as DFT be utilized to predict the stereochemical outcomes and reaction pathways involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states to predict stereoselectivity in ring-forming reactions. For example:

- Hydrogen bonding networks : Simulate intermolecular interactions in crystal packing to optimize crystallization solvents.

- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., ester hydrolysis kinetics). Validate with experimental values from kinetic studies .

Advanced: What strategies can be implemented to resolve discrepancies in reported data regarding the compound's stability or reactivity under varying experimental conditions?

- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., lactone formation from intramolecular esterification).

- Controlled replication : Standardize solvent systems (e.g., anhydrous DMF vs. aqueous buffers) to isolate pH- or moisture-sensitive pathways.

- Spectroscopic validation : Use 2D NMR (e.g., HSQC, NOESY) to confirm structural integrity post-reaction .

Advanced: How does the hydrogen-bonding network observed in the crystal structure of this compound affect its solubility and crystallinity, and what implications does this have for its application in solid-phase synthesis?

The crystal structure reveals N–H⋯O and C–H⋯O hydrogen bonds forming a 2D network parallel to the ab-plane. This network:

- Reduces solubility in non-polar solvents (e.g., hexane), necessitating polar aprotic solvents (e.g., DMSO) for reactions.

- Enhances crystallinity : Optimize recrystallization using ethanol/water (7:3 v/v) to achieve high-purity monoclinic crystals (space group P2/c).

- Solid-phase applications : The rigidity aids in designing metal-organic frameworks (MOFs) for catalytic applications, leveraging the carboxylic acid as a coordination site .

Advanced: What role does this compound play as an intermediate in the synthesis of bioactive molecules, and how can its reactivity be modulated for targeted applications?

As a chiral building block, it is used in:

- Anticancer agents : The dioxolane ring acts as a protecting group for diols in prodrug synthesis.

- Modulation strategies :

- Ester hydrolysis : Adjust pH (e.g., NaOH/EtOH) to selectively cleave the methoxycarbonyl group without ring opening.

- Amide coupling : Activate the carboxylic acid with EDC/HOBt for peptide-like conjugates.

Validate intermediates via LC-MS and compare bioactivity (e.g., IC) against parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.